molecular formula C11H17ClN2 B1315025 1-(o-Tolyl)piperazine hydrochloride CAS No. 95356-15-3

1-(o-Tolyl)piperazine hydrochloride

Cat. No. B1315025
CAS RN: 95356-15-3
M. Wt: 212.72 g/mol
InChI Key: LZNYIWJDVYCKDU-UHFFFAOYSA-N
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Description

1-(o-Tolyl)piperazine hydrochloride, also known as 1-(2-Methylphenyl)piperazine hydrochloride, is a chemical compound with the molecular formula C11H16N2 · HCl . It has an average mass of 212.719 Da and a monoisotopic mass of 212.108032 Da . It appears as a white to almost white crystalline powder .


Molecular Structure Analysis

The molecular structure of 1-(o-Tolyl)piperazine hydrochloride consists of a six-membered piperazine ring with a o-tolyl (2-methylphenyl) substituent .

Scientific Research Applications

Pharmacological Applications

  • Antihypertensive Properties : Prazosin Hydrochloride, a derivative of piperazine, demonstrates hypotensive antiadrenergic properties, reducing peripheral resistance and relaxing vascular smooth muscles. It finds use in treating conditions like hypertension, heart failure, and urinary retention (Armstrong, 2020).

  • Multidrug Resistance in Cancer and Malaria : Certain derivatives of piperazine, including those related to 1-(o-Tolyl)piperazine hydrochloride, show high biological activity, particularly in overcoming multidrug resistance in cancer and malaria (Osa et al., 2002).

  • Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines, analogues of piperazine derivatives, have been found to be potent inhibitors of HIV-1 reverse transcriptase, offering a new class of drugs for treating HIV-1 (Romero et al., 1994).

Chemical Synthesis and Analysis

  • Crystal Structure Analysis : The crystal and molecular structure of piperazine derivatives, including those similar to 1-(o-Tolyl)piperazine hydrochloride, have been extensively studied, aiding in the understanding of their chemical properties (Simonov et al., 2003).

  • Synthesis of Pharmaceutical Intermediates : Piperazine derivatives are synthesized for use as intermediates in pharmaceuticals. Studies include the synthesis of 1-(3-chlorophenyl) piperazine from various starting materials, highlighting their importance in drug development (Mai, 2005).

  • osta/01162cd0a57a5c728abfe881e06daf8e/?utm_source=chatgpt).

Safety And Hazards

1-(o-Tolyl)piperazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, 1-(o-Tolyl)piperazine hydrochloride is primarily used for research purposes . Its potential applications in various fields such as medicine, materials science, and others could be explored further.

properties

IUPAC Name

1-(2-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYIWJDVYCKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(o-Tolyl)piperazine hydrochloride

CAS RN

55974-34-0, 70849-60-4, 95356-15-3
Record name Piperazine, 1-(2-methylphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55974-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(o-Tolyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(o-Tolyl)piperazine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Zhou, KH Hong, M Ji, J Cai - Chemical Biology & Drug …, 2018 - Wiley Online Library
Two series of hybrid analogues were designed, synthesized, and evaluated as a novel class of selective ligands for the dopamine D3 receptor. Binding affinities of target compounds …
Number of citations: 2 onlinelibrary.wiley.com
B Zhou, M Ji, J Cai - Bioorganic Chemistry, 2018 - Elsevier
Three series of bitobic arylpiperazine-phenyl-hexahydropyrazinoquino- lines analogues were designed, synthesizedand evaluated as a novel class of selective ligands for the …
Number of citations: 4 www.sciencedirect.com
A Jaso, B Zarranz, I Aldana, A Monge - European journal of medicinal …, 2003 - Elsevier
A series of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated for in vitro antituberculosis activity. The results show that 2-…
Number of citations: 179 www.sciencedirect.com

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